4-O-Methylsaucerneol
Beschreibung
4-O-Methylsaucerneol is a sesquilignan compound isolated from the aquatic plant Saururus cernuus. It is recognized for its potent inhibition of hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular responses to hypoxia. Structurally, it features a central tetrahydrofuran ring and a single phenylpropyl side chain (compared to two in related dilignans like manassantins), with a molecular formula of C₃₂H₄₀O₈ and a molecular weight of 575.26 g/mol . Its inhibitory activity against HIF-1α protein accumulation under hypoxic conditions (IC₅₀ = 20 nM in T47D breast cancer cells) positions it as a promising anticancer candidate .
Eigenschaften
Molekularformel |
C32H40O8 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C32H40O8/c1-18-19(2)32(40-31(18)22-10-13-25(35-5)28(16-22)37-7)23-11-14-26(29(17-23)38-8)39-20(3)30(33)21-9-12-24(34-4)27(15-21)36-6/h9-20,30-33H,1-8H3/t18-,19-,20-,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
JYXVAMLAJSGCDL-PLCQSOOISA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylsaucerneol involves multiple steps, starting from readily available precursors. The key steps include methylation and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of 4-O-Methylsaucerneol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Methylsaucerneol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-O-Methylsaucerneol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its HIF-1 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
4-O-Methylsaucerneol exerts its effects primarily through the inhibition of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). By inhibiting HIF-1, 4-O-Methylsaucerneol can down-regulate the expression of genes involved in angiogenesis, cell survival, and metabolism, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Manassantins (A, B, B1)
- Structural Features : Manassantins are dilignans with two phenylpropyl side chains attached to a tetrahydrofuran core. Manassantin A, for example, has a molecular formula of C₄₂H₅₂O₁₁ .
- Potency : These compounds exhibit superior HIF-1 inhibitory activity, with IC₅₀ values of 3 nM in T47D cells, approximately 6.7-fold more potent than 4-O-methylsaucerneol .
- Mechanism : Like 4-O-methylsaucerneol, manassantins block hypoxia-induced nuclear HIF-1α accumulation without affecting HIF-1α mRNA levels .
- Structure-Activity Relationship (SAR): The presence of two phenylpropyl units in manassantins significantly enhances potency compared to the single side chain in 4-O-methylsaucerneol. Minor stereochemical differences (e.g., erythro vs. threo configurations in manassantin B1 vs. B) have negligible effects on activity .
4-O-Demethylmanassantin B
- Structural Features : This derivative lacks a methyl group on one of the oxygen atoms in the manassantin B structure.
- Potency: Retains high potency (IC₅₀ ~3 nM), emphasizing the critical role of phenylpropyl side chains over minor substitutions .
Comparison with Marine-Derived HIF-1 Inhibitors
Matairesinol (53)
- Source : A dibenzylbutyrolactone lignan from the marine seagrass Halophila stipulacea .
- Mechanism : Reduces HIF-1α protein accumulation by suppressing mitochondrial ROS generation, distinct from 4-O-methylsaucerneol’s direct blockade of nuclear HIF-1α .
- Activity : Inhibits VEGF secretion and angiogenesis at lower concentrations than required for cytotoxicity, suggesting pathway selectivity .
7-Phloroeckol (54)
- Source : A phlorotannin from Ecklonia kelps .
- Mechanism : Targets PI3K/AKT/mTOR and RAS/MEK/ERK pathways, reducing HIF-1α expression and VEGF secretion .
- Activity : Broader signaling pathway inhibition but lacks the nM-range potency of 4-O-methylsaucerneol .
Key Data Tables
Table 1. Structural and Activity Comparison of Saururus cernuus-Derived Compounds
| Compound | IC₅₀ (nM) | Molecular Formula | Key Structural Features | Mechanism of Action |
|---|---|---|---|---|
| 4-O-Methylsaucerneol | 20 | C₃₂H₄₀O₈ | Single phenylpropyl side chain | Blocks nuclear HIF-1α accumulation |
| Manassantin A | 3 | C₄₂H₅₂O₁₁ | Two phenylpropyl side chains | Same as above |
| Manassantin B1 | 3 | C₄₂H₅₂O₁₁ | Erythro side chain configuration | Same as above |
Table 2. Comparison with Marine-Derived HIF-1 Inhibitors
| Compound | Source | Key Mechanism | Potency/Advantage |
|---|---|---|---|
| 4-O-Methylsaucerneol | Saururus cernuus | Direct HIF-1α blockade | High specificity, nM-range activity |
| Matairesinol (53) | Halophila stipulacea | ROS suppression | Selective anti-angiogenic effects |
| 7-Phloroeckol (54) | Ecklonia spp. | Multi-pathway inhibition | Targets tumor microenvironment |
Research Findings and Implications
- Hypoxia Specificity: 4-O-Methylsaucerneol and manassantins are hypoxia-specific, sparing normoxic cells, which may reduce off-target toxicity .
- Downstream Effects : All compounds inhibit HIF-1 target genes (e.g., VEGF, GLUT-1) and secreted VEGF proteins, critical for angiogenesis .
- Therapeutic Potential: While manassantins are more potent, 4-O-methylsaucerneol’s simpler structure may offer advantages in synthetic accessibility or pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
